

An In-depth Technical Guide to m-PEG5-phosphonic acid ethyl ester

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Compound of Interest

Compound Name: *m-PEG5-phosphonic acid ethyl ester*

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This technical guide provides a comprehensive overview of **m-PEG5-phosphonic acid ethyl ester**, a heterobifunctional linker molecule increasingly utilized in bioconjugation and drug delivery systems. This document details its physicochemical properties, provides a representative experimental protocol for its synthesis and characterization, and illustrates its application in a key signaling pathway.

Core Compound Data

m-PEG5-phosphonic acid ethyl ester is a versatile molecule featuring a methoxy-terminated polyethylene glycol (PEG) chain and a phosphonic acid ethyl ester group. The PEG chain enhances solubility and provides steric shielding, which can improve the pharmacokinetic properties of conjugated biomolecules.^{[1][2]} The phosphonic acid ethyl ester moiety allows for stable conjugation to various substrates.^[1]

Below is a summary of the key quantitative data for **m-PEG5-phosphonic acid ethyl ester**:

Property	Value	References
Molecular Weight	372.39 g/mol	[2] [3] [4] [5]
Exact Mass	372.1913	[5]
Chemical Formula	C15H33O8P	[2] [3] [5]
CAS Number	1807512-42-0	[2] [3] [5]
Purity	Typically >95%	
Appearance	Solid powder	
Solubility	Soluble in DMSO	

Representative Experimental Protocols

While specific proprietary synthesis methods may vary, a general approach to the synthesis of PEGylated phosphonic acid ethyl esters involves the Michaelis-Arbuzov reaction. The following is a representative protocol for the synthesis and characterization of such a compound.

Synthesis of a PEGylated Phosphonic Acid Ethyl Ester

Materials:

- m-PEG5-bromide (or other suitable halide)
- Triethyl phosphite
- Anhydrous toluene
- Nitrogen gas
- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Silica gel for column chromatography

- Hexane and ethyl acetate for chromatography

Procedure:

- **Reaction Setup:** A round-bottom flask is charged with m-PEG5-bromide and anhydrous toluene under a nitrogen atmosphere.
- **Addition of Reagent:** Triethyl phosphite is added dropwise to the stirred solution at room temperature.
- **Reaction:** The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
- **Workup:** The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure **m-PEG5-phosphonic acid ethyl ester**.

Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **¹H NMR:** The purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The spectrum is expected to show characteristic peaks for the methoxy group protons, the ethylene glycol repeating unit protons, and the ethyl ester protons of the phosphonate group.
- **³¹P NMR:** This analysis will confirm the presence of the phosphonate group, typically showing a single peak at a characteristic chemical shift.

2. Mass Spectrometry (MS):

- **Electrospray ionization mass spectrometry (ESI-MS)** can be used to confirm the molecular weight of the final product. The observed mass should correspond to the calculated exact mass of **m-PEG5-phosphonic acid ethyl ester**.

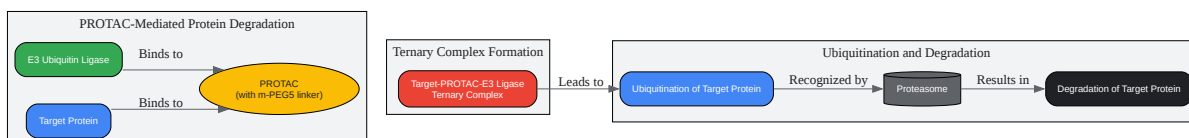
3. Fourier-Transform Infrared (FTIR) Spectroscopy:

- The FTIR spectrum would show characteristic absorption bands for the C-O-C ether linkages of the PEG chain, the P=O bond of the phosphonate group, and the P-O-C bonds.

Application in PROTAC-Mediated Protein Degradation

m-PEG5-phosphonic acid ethyl ester is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[3][4]} PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this context provides the necessary spatial separation and orientation for the two binding events to occur efficiently.

Below is a diagram illustrating the general workflow of PROTAC-mediated protein degradation.



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Caption: PROTAC workflow with m-PEG5 linker.

This diagram illustrates the mechanism by which a PROTAC, utilizing a linker such as **m-PEG5-phosphonic acid ethyl ester**, facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The flexibility and length of the PEG linker are critical for the successful formation and stability of the ternary complex.

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Phone: (601) 213-4426

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